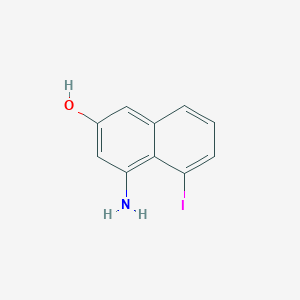

4-Amino-5-iodonaphthalen-2-ol

Description

Significance of Naphthalene (B1677914) Derivatives in Contemporary Organic Synthesis and Research

Naphthalene, a polycyclic aromatic hydrocarbon composed of two fused benzene (B151609) rings, serves as a fundamental building block in organic chemistry. nih.gov Its derivatives are pivotal in a multitude of industrial and research applications. The stable, yet reactive, nature of the naphthalene core allows for a wide array of chemical modifications, making it a versatile scaffold for synthesizing complex molecules. nih.govnih.gov

In contemporary research, naphthalene derivatives are indispensable. They form the structural basis for numerous pharmaceuticals, including analgesics, beta-blockers like propranolol, and non-steroidal anti-inflammatory drugs such as Naproxen. nih.govd-nb.info The applications extend to the production of synthetic dyes (particularly azo dyes), plastics, and advanced polymers like polyesters. nih.govd-nb.info Furthermore, the unique electronic properties of the naphthalene system are harnessed in the development of organic light-emitting diodes (OLEDs) and other materials for electronics and energy storage. nih.govrsc.org The ability to functionalize the naphthalene ring through various reactions makes it a convenient platform for structural modification, allowing chemists to fine-tune the properties of the resulting molecules for specific applications. researchgate.net

Overview of Aminonaphthols and Halogenated Naphthols as Key Synthetic Intermediates

Within the vast family of naphthalene derivatives, aminonaphthols and halogenated naphthols stand out as crucial synthetic intermediates.

Aminonaphthols , which feature both an amino (-NH₂) and a hydroxyl (-OH) group on the naphthalene ring, are highly valuable precursors. They are frequently used to synthesize more complex, biologically active molecules. nih.govrsc.org A prominent example is their role in producing 1-amidoalkyl-2-naphthols and the corresponding aminoalkyl naphthols, known as Betti bases. rsc.orgresearchgate.net These compounds are often synthesized through one-pot multicomponent reactions, such as the Mannich reaction, which is valued for its efficiency and atom economy. nih.govresearchgate.net Betti bases and other aminonaphthol derivatives are investigated for their potential as catalysts in asymmetric synthesis and for their diverse pharmacological properties. rsc.orgrsc.org

Halogenated Naphthols are naphthalene scaffolds bearing one or more halogen atoms in addition to a hydroxyl group. The presence of a halogen, such as iodine in 4-Amino-5-iodonaphthalen-2-ol, introduces a highly reactive site for further chemical transformations. evitachem.com The carbon-halogen bond, particularly the carbon-iodine bond, is susceptible to a variety of coupling reactions (e.g., Suzuki-Miyaura coupling), allowing for the facile formation of new carbon-carbon or carbon-heteroatom bonds. evitachem.comnih.gov This makes iodo-substituted naphthols, like 1-(1-hydroxy-4-iodonaphthalen-2-yl)ethanone, valuable intermediates in the synthesis of complex organic molecules such as chalcones. dergipark.org.tr The activation of iodoarenes is a key strategy in modern organic synthesis, providing green alternatives to some transition metal-catalyzed reactions. nih.gov

Positional Isomerism and its Impact on Naphthalene Reactivity

The reactivity of a substituted naphthalene is profoundly influenced by the position of its functional groups, a concept known as positional isomerism. The naphthalene ring has two distinct types of positions: the α-positions (1, 4, 5, and 8) and the β-positions (2, 3, 6, and 7). d-nb.info

| Property | α-Position (1, 4, 5, 8) | β-Position (2, 3, 6, 7) |

| Kinetic Product | Favored in many electrophilic substitutions (e.g., nitration, halogenation) due to a more stable carbocation intermediate. d-nb.infocardiff.ac.uk | Generally less favored under kinetic control. |

| Thermodynamic Product | Can be the less stable product at higher temperatures. | Often the more stable, thermodynamically favored product (e.g., in sulfonation at 160°C). d-nb.info |

| Steric Hindrance | More sterically hindered, especially at positions 1 and 8 (peri-positions). | Less sterically hindered. |

| Reactivity | Generally more reactive towards electrophiles. cardiff.ac.uk | Generally less reactive than the α-position. |

In the specific case of This compound , the substituents are located at:

Position 2 (-OH): A β-position.

Position 4 (-NH₂): An α-position.

Position 5 (-I): An α-position.

Historical Context and Evolution of Research on Substituted Naphthalene Systems

The study of naphthalene and its derivatives has evolved significantly since its initial discovery.

1819: Naphthalene was first isolated from coal tar by the English chemist John Kidd. nih.gov For many years, coal tar distillation remained the primary industrial source of naphthalene. nih.gov

Early 20th Century: Research focused on understanding the fundamental reactivity of the naphthalene core, including the rules governing electrophilic substitution and the orientation of incoming substituents (orientation rules). The Betti reaction, for synthesizing aminonaphthols, was first reported in the early 1900s. rsc.org

Mid-20th Century: The development of spectroscopic techniques like NMR and IR spectroscopy allowed for the definitive characterization of various naphthalene isomers and derivatives, greatly aiding synthetic efforts. organicchemistrydata.orgphysicsandmathstutor.com

Late 20th Century to Present: The focus has shifted towards more sophisticated applications and synthetic methods. Modern catalytic processes have largely replaced coal tar as a source, offering more efficient and environmentally benign synthesis routes. nih.gov Research now heavily involves the development of naphthalene-based materials for electronics, the design of complex pharmaceutical agents, and the use of its derivatives as ligands and catalysts in asymmetric synthesis. nih.govrsc.orgfluorochem.co.uk The development of powerful cross-coupling reactions has made substituted halo-naphthalenes exceptionally valuable building blocks for constructing molecular complexity. researchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C10H8INO |

|---|---|

Molecular Weight |

285.08 g/mol |

IUPAC Name |

4-amino-5-iodonaphthalen-2-ol |

InChI |

InChI=1S/C10H8INO/c11-8-3-1-2-6-4-7(13)5-9(12)10(6)8/h1-5,13H,12H2 |

InChI Key |

RQPLFBRWFWNTSD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CC(=CC(=C2C(=C1)I)N)O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Amino 5 Iodonaphthalen 2 Ol and Precursor Analogues

Strategic Approaches for Introducing Amino, Hydroxyl, and Iodo Functionalities

The construction of the 4-Amino-5-iodonaphthalen-2-ol scaffold can be approached through two primary strategies: sequential functionalization of a pre-existing naphthalene (B1677914) core or a convergent synthesis wherein substituted precursors are combined to form the final product.

Sequential Functionalization of Naphthalene Core

This approach involves the stepwise introduction of the amino, hydroxyl, and iodo groups onto a naphthalene starting material. The order of these introductions is critical to ensure the desired regioselectivity. The hydroxyl group at the 2-position is a key feature, and thus, 2-naphthol (B1666908) is a logical starting material. The hydroxyl group is an activating, ortho-, para-directing group. This would direct incoming electrophiles to positions 1 and 3. To achieve substitution at the 4 and 5 positions, a multi-step strategy is necessary, potentially involving protecting groups and the exploitation of the directing effects of subsequently introduced functionalities.

A plausible sequential route could commence with the introduction of a nitro group, which can later be reduced to the target amino group. The nitration of 2-naphthol derivatives, followed by subsequent functionalization and reduction, presents a viable pathway. The directing effects of both the hydroxyl and nitro groups would need to be carefully considered for the introduction of the iodine atom.

Convergent Synthesis of Substituted Naphthalenes

Convergent synthetic strategies aim to build the substituted naphthalene ring from smaller, functionalized precursors. This can offer advantages in terms of efficiency and control over regiochemistry. nih.govresearchgate.netdntb.gov.uanih.gov For instance, methods involving the cyclization of appropriately substituted o-alkynylstyrenes or other acyclic precursors can provide access to polysubstituted naphthalenes. researchgate.netdntb.gov.ua A convergent approach for this compound might involve the synthesis of a substituted phenyl derivative that can undergo an annulation reaction with a suitable reaction partner to construct the second aromatic ring with the desired substitution pattern.

Recent advancements in metal-catalyzed reactions have expanded the toolbox for constructing complex aromatic systems. researchgate.net For example, a borylative cyclization of o-alkynylstyrenes can produce boron-functionalized naphthalenes, which are versatile intermediates for further transformations, including the introduction of amino and hydroxyl groups. researchgate.net

Introduction of the Amino Group

The introduction of the amino group at the C-4 position is a key transformation. This can be achieved either through the reduction of a nitro group precursor or by direct amination methods.

Reductive Amination Strategies

A common and reliable method for introducing an amino group is through the reduction of a nitro group. wikipedia.orgcommonorganicchemistry.comacsgcipr.orgyoutube.com Therefore, a key intermediate in the synthesis of this compound would be 5-iodo-4-nitronaphthalen-2-ol. The nitration of a 5-iodonaphthalen-2-ol (B168882) precursor would be a critical step. The directing effects of the hydroxyl and iodo groups would influence the position of nitration.

The reduction of the nitro group can be accomplished using a variety of reagents. Catalytic hydrogenation using palladium on carbon (Pd/C) or Raney nickel is a widely used method. commonorganicchemistry.com Other reducing agents such as iron in acidic media, zinc, or tin(II) chloride can also be employed, offering different levels of chemoselectivity, which could be important if other reducible functional groups are present in the molecule. wikipedia.orgcommonorganicchemistry.com

| Reducing Agent | Conditions | Notes |

| H₂/Pd-C | Catalytic | Highly efficient for both aromatic and aliphatic nitro groups. commonorganicchemistry.com |

| H₂/Raney Nickel | Catalytic | Often used when dehalogenation is a concern. commonorganicchemistry.com |

| Fe/Acid | Stoichiometric | Mild conditions, can be selective in the presence of other reducible groups. youtube.com |

| Zn/Acid | Stoichiometric | Another mild option for selective reductions. commonorganicchemistry.com |

| SnCl₂ | Stoichiometric | Mild and can be used in the presence of other sensitive functionalities. |

Nucleophilic Aromatic Substitution with Amine Sources

Direct introduction of an amino group can be achieved through nucleophilic aromatic substitution (SNAr) or metal-catalyzed amination reactions. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. wikipedia.orglibretexts.orgnih.govorganic-chemistry.org This reaction could be applied to a precursor such as 4-halo-5-iodonaphthalen-2-ol, where the halogen at the 4-position is a suitable leaving group (e.g., Br or Cl). The reaction typically employs a palladium catalyst with a suitable phosphine (B1218219) ligand and a base.

Another classical method for introducing an amino group is the Sandmeyer reaction. nih.govorganic-chemistry.orgwikipedia.orgbyjus.comlscollege.ac.in This reaction involves the diazotization of a primary aromatic amine to form a diazonium salt, which can then be displaced by various nucleophiles. While typically used to introduce halogens or other groups, modifications of this reaction can also be used to introduce amino functionalities. However, a more direct application in this synthesis would be to use a Sandmeyer reaction to introduce the iodo group from a precursor amine. nih.govorganic-chemistry.orgwikipedia.org

| Reaction | Reagents and Conditions | Substrate |

| Buchwald-Hartwig Amination | Pd catalyst, phosphine ligand, base, amine source | Aryl halide or triflate wikipedia.orglibretexts.orgnih.govorganic-chemistry.org |

| Sandmeyer Reaction | 1. NaNO₂, H⁺ 2. Nucleophile (e.g., KI for iodination) | Primary aromatic amine nih.govorganic-chemistry.orgwikipedia.orgbyjus.comlscollege.ac.in |

Introduction of the Hydroxyl Group

The hydroxyl group at the C-2 position is a defining feature of the target molecule. In many synthetic strategies, 2-naphthol or a derivative thereof would serve as the starting material. ijcmas.comekb.egias.ac.in The synthesis of substituted 2-naphthols can be achieved through various methods, including the electrophilic cyclization of alkynes. nih.gov

If a synthetic route is chosen that does not start with a 2-naphthol derivative, the hydroxyl group can be introduced at a later stage. One potential method is the Sandmeyer reaction, where an amino group is converted to a diazonium salt, which can then be hydrolyzed to a hydroxyl group. wikipedia.org For example, if a 2-aminonaphthalene derivative is synthesized, it could be converted to the corresponding 2-naphthol.

Hydroxylation Methods on Naphthalene Rings

The direct introduction of a hydroxyl group onto a naphthalene ring is a key step in forming naphthol precursors. Various methods have been developed, ranging from classic chemical oxidation to modern biocatalytic and metal-catalyzed approaches.

One prominent method involves the use of transition metal complexes to catalyze the oxidation of naphthalene. For instance, organotransition metal complexes, such as phthalocyanines and porphyrins, can act as solid catalysts for the reaction between naphthalene and hydrogen peroxide, yielding α- and β-naphthols. This process allows for easier catalyst separation and recycling. More advanced systems utilize biomimetic iron catalysts that can achieve dearomative syn-dihydroxylation of naphthalene derivatives using hydrogen peroxide as the terminal oxidant.

Enzymatic systems also offer a high degree of selectivity. Aromatic peroxygenases, such as the one from the fungus Agrocybe aegerita, can selectively hydroxylate naphthalene, with the oxygen atom being transferred directly from hydrogen peroxide. Engineered enzymes, like certain variants of cytochrome P450BM3, have also been developed to catalyze the H₂O₂-dependent hydroxylation of naphthalene, primarily yielding 1-naphthol. These biocatalytic methods often proceed under mild conditions and can exhibit high regioselectivity.

The table below summarizes various catalytic systems for naphthalene hydroxylation.

| Catalyst System | Oxidant | Key Features |

| Organotransition Metal Complexes (e.g., Porphyrins) | Hydrogen Peroxide | Solid catalyst, allows for easy separation and recycling. |

| Biomimetic Iron Catalyst [Fe(⁵⁻ᵗⁱᵖˢ³tpa)] | Hydrogen Peroxide | Results in syn-dihydroxylation; involves a highly reactive FeV(O)(OH) intermediate. |

| Agrocybe aegerita Peroxygenase (AaP) | Hydrogen Peroxide | Biocatalytic method, proceeds via an intermediary epoxidation. |

| Engineered P450BM3 | Hydrogen Peroxide | Facilitated by dual-functional small molecules (DFSMs); shows high regioselectivity for 1-naphthol. |

| Synthetic Nonheme Oxoiron(IV) Complex | Oxo-transfer agent | Capable of intramolecular hydroxylation of an attached phenyl ring. |

De-protection Strategies for Hydroxyl Precursors

In multi-step syntheses, it is often necessary to protect the hydroxyl group of a naphthol to prevent it from reacting in subsequent steps. The choice of protecting group is critical, as it must be stable under the reaction conditions for other transformations but readily removable when desired.

Common protecting groups for hydroxyl functions include ethers, silyl (B83357) ethers, and esters.

Silyl Ethers : Groups like trimethylsilyl (B98337) (TMS), tert-butyldimethylsilyl (TBDMS), and triisopropylsilyl (TIPS) are widely used. Their stability to various reaction conditions and the selectivity of their removal are key advantages. Deprotection is typically achieved using fluoride (B91410) ion sources (e.g., tetra-n-butylammonium fluoride, TBAF) or acidic conditions. The steric bulk of the silyl group can also be used to selectively protect less hindered hydroxyl groups.

Alkyl and Benzyl (B1604629) Ethers : Methyl or benzyl ethers are common choices. Methyl ethers can be cleaved using strong reagents like boron tribromide (BBr₃) or trimethylsilyl iodide (TMSI). Benzyl (Bn) ethers are particularly useful as they can be removed under neutral conditions via catalytic hydrogenolysis (e.g., H₂, Pd/C), a method that is orthogonal to many acid- and base-labile groups.

Acetal Groups : Groups like methoxymethyl (MOM) and tetrahydropyranyl (THP) are stable to basic and nucleophilic reagents but are readily cleaved under acidic conditions.

Esters : Acetyl (Ac) or benzoyl (Bz) groups can protect hydroxyls. They are typically removed by hydrolysis under acidic or basic conditions.

The following table outlines common protecting groups for naphthols and their typical de-protection reagents.

| Protecting Group | Abbreviation | Typical De-protection Reagents |

| tert-Butyldimethylsilyl | TBDMS | TBAF, HF, Acetic Acid |

| Benzyl | Bn | H₂, Pd/C (Hydrogenolysis) |

| Methyl | Me | BBr₃, TMSI |

| Methoxymethyl | MOM | Mild Acid (e.g., HCl in THF/water) |

| Tetrahydropyranyl | THP | Acetic Acid, TsOH |

| Acetyl | Ac | NaOH, K₂CO₃/MeOH, HCl |

Regioselective Iodination Techniques for Naphthalene Systems

The introduction of an iodine atom at a specific position on the naphthalene ring is the most challenging aspect of synthesizing a molecule like this compound. The inherent reactivity of the naphthalene core and the influence of existing substituents must be carefully managed.

Electrophilic Iodination Mechanisms and Directing Group Effects

Direct iodination of naphthalenes typically proceeds through an electrophilic aromatic substitution (EAS) mechanism. Naphthalene is more reactive than benzene (B151609) towards EAS, and substitution preferentially occurs at the C-1 (α) position due to the formation of a more stable carbocation intermediate (Wheland intermediate).

The regiochemical outcome is strongly influenced by the directing effects of substituents already present on the ring. Both the amino (-NH₂) and hydroxyl (-OH) groups are powerful activating, ortho, para-directing groups due to their ability to donate electron density to the ring via resonance (+M effect).

In a naphthalen-2-ol system, the hydroxyl group activates the ring and directs incoming electrophiles to the 1- and 3-positions. For a 4-aminonaphthalen-2-ol (B1610970) precursor, the directing effects of both groups must be considered. The amino group is generally a stronger activator than the hydroxyl group. Both groups would strongly activate the ring, but their combined influence makes direct iodination at the 5-position challenging, as positions like 1 and 3 are electronically favored. Therefore, direct electrophilic iodination of an unprotected 4-aminonaphthalen-2-ol is unlikely to be regioselective for the 5-position. Reagents used for such reactions often involve molecular iodine activated by an oxidizing agent (e.g., NaIO₃, H₂SO₄) to generate a more potent electrophilic species, such as the iodonium (B1229267) ion (I⁺).

Decarboxylative Iodination Pathways for Aromatic Carboxylic Acids

An alternative strategy to control regioselectivity is to introduce a functional group that can be later replaced by iodine. Decarboxylative iodination is one such method, where a carboxylic acid group is replaced. This pathway is advantageous because the carboxyl group can be installed with high regioselectivity through other means (e.g., Kolbe-Schmitt reaction or carboxylation of an organometallic species).

The classic method is the Hunsdiecker reaction, which typically involves the reaction of a silver carboxylate with a halogen. More modern, transition-metal-free protocols have been developed that use molecular iodine in the presence of a base. Palladium-catalyzed methods have also emerged, allowing for the decarbonylative iodination of aryl carboxylic acids under milder conditions. This approach would involve the synthesis of a precursor like 4-amino-2-hydroxynaphthalene-5-carboxylic acid, which could then be subjected to decarboxylative iodination to install the iodine at the C-5 position.

Halogen Exchange Reactions (e.g., Bromine-Iodine Exchange)

Halogen exchange, often referred to as an "aromatic Finkelstein reaction," is a powerful method for synthesizing aryl iodides from other aryl halides, such as bromides or chlorides. Aryl iodides are often more reactive in cross-coupling reactions, but aryl bromides can sometimes be easier to install regioselectively.

This transformation typically requires a metal catalyst, with copper and nickel complexes being the most common. The reaction involves the treatment of an aryl bromide or chloride with an iodide salt (e.g., NaI, KI) in the presence of the catalyst. For the synthesis of this compound, this strategy would rely on the successful synthesis of 4-amino-5-bromonaphthalen-2-ol (B12851875) as a precursor. The subsequent bromine-iodine exchange would then furnish the target molecule.

Directed ortho-Metalation and Halogenation

Directed ortho-metalation (DoM) is one of the most effective strategies for achieving high regioselectivity in the functionalization of aromatic rings. The strategy employs a directing metalating group (DMG) that coordinates to an organolithium base (e.g., n-BuLi, s-BuLi) and directs deprotonation at the adjacent ortho position. The resulting aryl anion can then be trapped with an electrophile, such as molecular iodine (I₂) or N-iodosuccinimide (NIS), to introduce an iodine atom precisely at that position.

For a naphthalene system, a variety of DMGs can be employed. Powerful directing groups include amides, carbamates, and sulfonamides. To synthesize this compound, one could envision a precursor where the amino group at C-4 is protected as a DMG (e.g., a pivalamide (B147659) or a carbamate) and the hydroxyl group at C-2 is also protected. The DMG at C-4 would then direct lithiation specifically to the C-5 position, and subsequent quenching with an iodine source would install the iodine atom with complete regiocontrol.

| Iodination Technique | Key Principle | Application to Naphthalene Systems |

| Electrophilic Iodination | Substitution of H⁺ with I⁺ on an activated ring. | Regioselectivity is governed by substituent directing effects; challenging for the 5-position in a 4-amino-2-ol system. |

| Decarboxylative Iodination | Replacement of a -COOH group with iodine. | Requires a precursor with a carboxyl group at the desired position (C-5). Can be performed with or without a metal catalyst. |

| Halogen Exchange | Metal-catalyzed substitution of Br or Cl with I. | Requires a 5-bromo or 5-chloro precursor. Often catalyzed by Cu(I) or Ni(0) complexes. |

| Directed ortho-Metalation | A directing group guides deprotonation and subsequent iodination to the adjacent position. | Offers excellent regiocontrol. A directing group at C-4 would selectively introduce iodine at C-5. |

Advanced Synthetic Approaches to this compound Derivatives

Advanced synthetic strategies provide powerful tools for the structural modification of the this compound scaffold. These methods enable the introduction of diverse functional groups, leading to a wide array of derivatives with unique chemical properties. Key among these are palladium-catalyzed cross-coupling reactions for building complex carbon frameworks, diazotization for functional group interconversion, and Mitsunobu reactions for creating ether linkages.

Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for forming carbon-carbon bonds. nih.gov The iodine atom at the C-5 position of the this compound core serves as an excellent handle for these transformations due to the high reactivity of the C-I bond in the catalytic cycle. libretexts.org

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction is a versatile method for creating C(sp²)–C(sp²) bonds by coupling an organoboron reagent (like a boronic acid or ester) with an organic halide. nih.gov For derivatives of this compound, this reaction allows for the introduction of various aryl or vinyl substituents at the C-5 position. The reaction typically involves a palladium(0) catalyst, a base, and a suitable solvent. libretexts.org The general catalytic cycle proceeds through three main steps: oxidative addition of the aryl iodide to the Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the biaryl product and regenerate the catalyst. libretexts.org While direct examples on the specific this compound substrate are not prevalent in literature, the methodology has been successfully applied to structurally similar ortho-bromoanilines, demonstrating its feasibility on substrates with unprotected amino groups in proximity to the halide. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Halides

| Aryl Halide Substrate | Boronic Acid/Ester | Catalyst System | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| p-Bromobenzaldehyde | Phenylboronic acid | 4-AAP–Pd(II) complex (0.3 mol%) | K₂CO₃ (aq) | Ethanol (B145695) | 88-89% | beilstein-journals.org |

| ortho-Bromoaniline derivative | Benzyl boronic ester | CataCXium A palladacycle (10 mol%) | K₃PO₄ | 2-MeTHF | 95% | nih.gov |

| 1-Iodo-cyclohexene | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | Toluene/Water | High | mdpi.com |

Sonogashira Coupling:

The Sonogashira coupling reaction is another powerful palladium-catalyzed process that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction introduces an alkynyl moiety at the C-5 position of the naphthalenic system. The standard Sonogashira protocol utilizes a palladium catalyst, a copper(I) co-catalyst (typically CuI), and an amine base, such as diethylamine (B46881) or triethylamine, which also serves as the solvent. organic-chemistry.orglibretexts.org The reaction mechanism involves a palladium cycle and a copper cycle. The palladium catalyst facilitates the oxidative addition of the aryl iodide, while the copper acetylide, formed from the terminal alkyne and the copper(I) salt, participates in the transmetalation step. libretexts.org This method has been effectively used for coupling various aryl iodides and has been applied to complex molecules, including the labeling of iodophenylalanine-containing peptides. nih.govsigmaaldrich.com

Table 2: General Conditions for Sonogashira Coupling of Aryl Halides

| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Key Features | Reference |

|---|---|---|---|---|---|---|

| Aryl Bromides | Terminal Alkynes | Pd(PhCN)₂Cl₂ / P(t-Bu)₃ | Not specified | Not specified | Reaction at room temperature | organic-chemistry.org |

| Iodophenylalanine Peptides | Ferrocene Alkynes | Pd catalyst, CuI | Amine base | Not specified | Labeling of complex biomolecules | nih.gov |

| Aryl Iodides | Terminal Alkynes | Pd(PPh₃)₄, CuI | Amine | Anhydrous, anaerobic | Classic Sonogashira conditions | organic-chemistry.org |

Diazotization provides a classic and effective route for the transformation of a primary aromatic amino group into a wide range of other functionalities. This process involves treating the amine with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl, to form a diazonium salt. rsc.org

For a precursor molecule like 4,5-diaminonaphthalen-2-ol, selective diazotization of one amino group followed by a Sandmeyer or related reaction could be a viable route to introduce the iodine atom at the C-5 position. For instance, treatment of the resulting diazonium salt with potassium iodide (KI) would yield this compound. Similarly, this intermediate diazonium salt could be converted into other halides (using CuCl or CuBr) or a hydroxyl group (by heating in water), showcasing the versatility of this method for creating diverse analogues. While this specific transformation on a diaminonaphthalenol is a hypothetical application of a well-established reaction, the reduction of related hydroxyimino derivatives to form aminopyrazol-5-ols highlights the manipulation of nitrogen functionalities on heterocyclic systems. nih.gov

The Mitsunobu reaction is a powerful method for converting a primary or secondary alcohol into various other functional groups, including ethers, with inversion of stereochemistry. wikipedia.orgmissouri.edu The reaction utilizes a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org

In the context of this compound, the hydroxyl group at the C-2 position can act as the alcohol component. By reacting it with another alcohol (R-OH) under Mitsunobu conditions, an ether linkage (O-R) can be formed. The mechanism involves the phosphine and azodicarboxylate activating the naphtholic hydroxyl group, making it a good leaving group for subsequent Sₙ2 attack by the alkoxide nucleophile. organic-chemistry.org This reaction is particularly useful for synthesizing alkyl-aryl ethers under mild conditions. scribd.com The acidity of the nucleophile is a key factor; phenols and other acidic alcohols are excellent nucleophiles for this transformation. missouri.edu

Table 3: Key Reagents and Features of the Mitsunobu Reaction

| Component | Common Examples | Function | Reference |

|---|---|---|---|

| Phosphine | Triphenylphosphine (PPh₃), Tributylphosphine (n-Bu₃P) | Activates the alcohol | wikipedia.orgdatapdf.com |

| Azodicarboxylate | Diethyl azodicarboxylate (DEAD), Diisopropyl azodicarboxylate (DIAD) | Redox component, facilitates phosphonium (B103445) intermediate formation | wikipedia.org |

| Nucleophile | Carboxylic acids, Phenols, Alcohols, Phthalimide | Displaces the activated hydroxyl group | missouri.eduorganic-chemistry.org |

| Solvent | Tetrahydrofuran (THF), Diethyl ether | Aprotic solvent for the reaction | wikipedia.org |

Sustainable and Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical synthesis. aacmanchar.edu.in For the synthesis of this compound and its analogues, sustainable approaches such as microwave-assisted protocols and the use of alternative or no solvents are gaining prominence.

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. tiu.edu.iqnih.gov The synthesis of aminonaphthol derivatives, particularly through multicomponent reactions like the Betti reaction, has been shown to benefit significantly from microwave irradiation. researchgate.net

For instance, the one-pot, three-component synthesis of Betti bases (aminoalkylnaphthols) from a naphthol, an aldehyde, and an amine can be performed efficiently under microwave conditions. researchgate.nettandfonline.com These protocols often employ solid ammonia (B1221849) sources like ammonium (B1175870) carbamate (B1207046) or ammonium hydrogen carbonate in solvents such as ethanol or water, achieving excellent yields in short reaction times. researchgate.net The rapid and uniform heating provided by microwaves enhances reaction rates, reduces the formation of side products, and aligns with the principles of green chemistry by improving energy efficiency. nih.gov

Table 4: Comparison of Conventional vs. Microwave-Assisted Synthesis of Betti Bases

| Method | Reaction Time | Yield | Key Advantage | Reference |

|---|---|---|---|---|

| Conventional Heating | Several hours to days | Variable (35-85%) | Standard laboratory setup | rsc.org |

| Microwave Irradiation | 5-60 minutes | Good to Excellent (86-95%) | Significant reduction in reaction time, improved efficiency | researchgate.nettandfonline.comrsc.org |

Eliminating volatile organic solvents is a cornerstone of green chemistry. Solvent-free, or "neat," reaction conditions reduce waste, cost, and environmental impact. nih.gov The synthesis of aminonaphthol and amidoalkyl naphthol derivatives has been successfully achieved under solvent-free conditions, often facilitated by a catalyst. iau.irnih.gov

A variety of catalysts, including Brønsted acidic ionic liquids, bismuth chloride (BiCl₃), and various nanoparticles (e.g., Fe₃O₄, ZnO), have been employed to promote the multicomponent condensation of naphthols, aldehydes, and amines or amides without a solvent. rsc.orgmdpi.com These reactions are typically conducted by heating the mixture of reactants and catalyst, often resulting in high yields and simple workup procedures. rsc.orgnih.gov For example, BiCl₃ has been shown to catalyze the synthesis of aminonaphthols in 85-93% yields within 10-15 minutes at 80°C under solvent-free conditions. rsc.org The use of recyclable nanocatalysts further enhances the sustainability of these methods. iau.irmdpi.com

Catalyst Design and Optimization for Environmentally Benign Syntheses

The development of synthetic methodologies for this compound and its precursor analogues is increasingly guided by the principles of green chemistry. A central focus of this evolution is the design and optimization of catalysts that promote environmentally benign reaction pathways. These advanced catalytic systems aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency. The discussion herein centers on catalytic strategies for key transformations in the synthesis of the target compound and related structures, specifically focusing on iodination and amination reactions.

Catalyst Design for Electrophilic Iodination of Naphthol Derivatives

The introduction of an iodine atom onto a naphthalen-2-ol framework is a critical step in the synthesis of this compound. Traditional iodination methods often rely on stoichiometric amounts of molecular iodine and strong oxidizing agents, which can lead to significant waste and the formation of unwanted byproducts. Modern catalyst design seeks to overcome these limitations through the use of more sustainable and selective catalytic systems.

One promising approach involves the use of transition metal catalysts. For instance, copper(II) salts have been shown to mediate the iodination of activated aromatic compounds. In the synthesis of 3-Iodo-1-nitrosonaphthalene-2-ol, copper(II) acetate (B1210297) has been utilized to facilitate the reaction with molecular iodine, achieving high yields under optimized conditions. mdpi.com The catalytic cycle is thought to involve the coordination of the copper(II) ion to the naphthol derivative, which activates the aromatic ring towards electrophilic attack by iodine. Optimization of such catalytic systems would involve screening various copper salts for their efficacy, exploring the use of ligands to enhance catalyst turnover and selectivity, and minimizing the catalyst loading.

Another environmentally benign strategy is the use of solid-supported catalysts or solvent-free reaction conditions. For the selective iodination of 2-acetyl-1-naphthol, a combination of iodine and iodic acid has been effectively used under solvent-free grinding conditions. eurjchem.comresearchgate.net This method, often referred to as "grindstone chemistry," is highly atom-economical and avoids the use of volatile organic solvents. ijcmas.com The optimization of such a system would focus on the precise molar ratios of the reagents and the efficiency of the grinding process to ensure a high conversion rate and product purity. The data below illustrates the impact of catalyst and solvent choice on the iodination of naphthol analogues.

| Precursor | Iodinating Agent | Catalyst | Solvent | Yield (%) | Reference |

| 1-Nitroso-2-naphthol | I₂ | Cu(OAc)₂·H₂O | Methanol | 94 | mdpi.com |

| 2-Acetyl-1-naphthol | I₂ / HIO₃ | None (Grinding) | Solvent-free | High | eurjchem.comresearchgate.net |

| 2-Naphthol | I₂ | Iodine | Dichloromethane | Moderate | acs.org |

This table is interactive. Click on the headers to sort the data.

Catalyst Optimization for C-N Bond Formation

The introduction of the amino group is another key transformation. Traditional methods might involve harsh conditions or the use of hazardous reagents. Green catalytic approaches, such as the amination of aryl halides, offer a more sustainable alternative. Assuming a synthetic route where an iodo-naphthalenol precursor is aminated, the design of efficient catalysts for this step is paramount.

Copper-catalyzed Ullmann-type C-N coupling reactions have emerged as a powerful tool for the amination of aryl halides. A significant advancement in this area is the development of ligands that enhance the catalyst's activity and stability, particularly in environmentally benign solvents like water. tandfonline.com For instance, novel ligands have been designed to improve the water solubility and coordinating ability of the copper catalyst, enabling the efficient amination of aryl chlorides. tandfonline.com Poly(4-vinylpyridine)-supported copper iodide nanoparticles represent another innovative approach, offering a recyclable catalyst for the amination of aryl halides with aqueous ammonia. researchgate.net

Palladium-catalyzed amination reactions also offer a wide substrate scope and high functional group tolerance. The design of these catalytic systems often focuses on the ligand, which plays a crucial role in the catalytic cycle. For example, the development of N-(Naphthalen-1-yl)-N'-alkyl oxalamide ligands has enabled copper-catalyzed aryl amination with high turnover numbers. organic-chemistry.org The optimization of these catalytic systems involves fine-tuning the ligand structure, the choice of base, and the reaction solvent to achieve high yields under mild conditions. Below is a summary of catalyst systems for the amination of aryl halides.

| Aryl Halide Type | Catalyst System | Ligand | Solvent | Key Advantage | Reference |

| Aryl Chlorides | Copper-based | Novel water-soluble ligand | Water | Use of green solvent | tandfonline.com |

| Aryl Iodides/Bromides | Poly(4-vinylpyridine)-supported CuI NPs | None | Not specified | Recyclable catalyst | researchgate.net |

| Aryl Chlorides | Palladium-based | NHC-Pd(II)-Im complex | Not specified | Room temperature reaction | organic-chemistry.org |

| (Hetero)aryl Chlorides | Copper Iodide | Bis(N-aryl) substituted oxalamides | DMSO | High turnover numbers | organic-chemistry.org |

This table is interactive. Click on the headers to sort the data.

Spectroscopic Characterization and Advanced Structural Elucidation of 4 Amino 5 Iodonaphthalen 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) Chemical Shift Analysis and Multiplicity Patterns for Aromatic and Functional Group Protons

No experimental ¹H NMR data for 4-Amino-5-iodonaphthalen-2-ol has been found in the searched literature. This information is essential for identifying the chemical environment of each proton, including those on the naphthalene (B1677914) ring and attached functional groups (amino and hydroxyl).

Carbon NMR (¹³C NMR) Chemical Shift Assignments for Naphthalene Core and Substituted Carbons

Specific ¹³C NMR chemical shift data for this compound is not available. This data is crucial for assigning the signals to the individual carbon atoms of the naphthalene core and those bearing the amino, hydroxyl, and iodo substituents.

Two-Dimensional NMR Techniques for Connectivity and Proximity Elucidation (e.g., HSQC, HMBC, COSY, NOESY)

There are no published studies employing 2D NMR techniques to elucidate the structure of this compound. Such experiments are vital for confirming the connectivity of protons and carbons and for understanding the spatial relationships between atoms in the molecule.

Advanced NMR Solvent Effects and Concentration-Dependent Studies

Research into the effects of different solvents or varying concentrations on the NMR spectra of this compound has not been reported. These studies would provide deeper insights into intermolecular interactions and the behavior of the compound in solution.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Functional Group Vibrations (e.g., O-H, N-H, C-I, Aromatic C=C)

An experimental FT-IR spectrum for this compound, which would reveal the characteristic vibrational frequencies of its functional groups, is not documented. This includes the stretching and bending vibrations for the O-H, N-H, C-I, and aromatic C=C bonds that would confirm the compound's structure.

Until such time as researchers synthesize and analyze this specific compound, a detailed and accurate spectroscopic characterization as outlined is not possible.

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy serves as a powerful technique, complementary to infrared (IR) spectroscopy, for analyzing the vibrational modes of this compound. While IR spectroscopy is sensitive to vibrations involving a change in dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. This makes it particularly effective for studying the vibrations of the non-polar naphthalene core and the carbon-iodine bond.

The Raman spectrum of this compound is dominated by signals arising from the substituted naphthalene ring system. Key vibrational modes include C-C stretching within the aromatic rings, in-plane and out-of-plane C-H bending, and vibrations associated with the substituents. ias.ac.innih.govresearchgate.net

Naphthalene Ring Vibrations: The characteristic skeletal vibrations of the naphthalene ring typically appear in the 1300-1650 cm⁻¹ region. researchgate.net Strong bands in this area are attributable to the C=C stretching modes of the aromatic system. The substitution pattern influences the exact frequencies and intensities of these peaks.

C-H Vibrations: Aromatic C-H stretching vibrations are expected to produce signals above 3000 cm⁻¹. ias.ac.in In-plane and out-of-plane C-H bending modes are found in the 1000-1300 cm⁻¹ and 700-1000 cm⁻¹ regions, respectively. ias.ac.inacs.org

Substituent Vibrations: The C-I stretching vibration is expected to produce a characteristic low-frequency band, typically in the 480-600 cm⁻¹ range, which is often strong in Raman spectra. The C-N and C-O stretching vibrations will appear in the 1200-1350 cm⁻¹ region. The N-H stretching vibrations of the primary amine group would be observed in the 3300-3500 cm⁻¹ range, while the O-H stretch of the hydroxyl group appears as a broad band in a similar region. ias.ac.in

The analysis of these vibrational frequencies provides a detailed fingerprint of the molecule, confirming the presence of the key functional groups and the integrity of the naphthalene scaffold.

Table 1: Predicted Characteristic Raman Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Notes |

|---|---|---|

| N-H Stretch (Amine) | 3300 - 3500 | Typically two bands for symmetric and asymmetric stretching. |

| O-H Stretch (Hydroxyl) | 3200 - 3600 | Often broad. |

| C-H Stretch (Aromatic) | 3000 - 3100 | Characteristic of aromatic rings. |

| C=C Stretch (Aromatic) | 1300 - 1650 | Strong bands, indicative of the naphthalene skeleton. |

| C-N Stretch | 1250 - 1350 | Aromatic amine. |

| C-O Stretch | 1200 - 1300 | Aromatic alcohol (phenol-like). |

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides the capability to measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to within a few parts per million (ppm). This precision allows for the determination of the unique elemental composition of a molecule from its exact mass. thieme-connect.de For this compound, with the molecular formula C₁₀H₈INO, HRMS can distinguish its exact mass from other potential combinations of atoms that might have the same nominal mass.

The theoretical monoisotopic mass of C₁₀H₈INO is calculated by summing the masses of the most abundant isotopes of each element (¹²C, ¹H, ¹²⁷I, ¹⁴N, ¹⁶O). An experimental HRMS measurement confirming this exact mass provides unequivocal evidence for the compound's elemental formula.

Table 2: HRMS Data for this compound (C₁₀H₈INO)

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₈INO |

| Theoretical Monoisotopic Mass | 299.9651 u |

| Ion Adduct (e.g., ESI+) | [M+H]⁺ |

Electron Ionization (EI-MS) and Electrospray Ionization (ESI-MS) for Fragmentation Analysis

Both EI-MS and ESI-MS provide valuable information about the molecular structure through fragmentation, although they operate on different principles.

Electron Ionization (EI-MS): EI is a hard ionization technique that bombards the molecule with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and extensive fragmentation. researchgate.net The resulting mass spectrum is a complex fingerprint showing numerous fragment ions. For this compound, the molecular ion peak at m/z 299 would be observed. Key fragmentation pathways would likely include:

Loss of Iodine: Cleavage of the relatively weak C-I bond, resulting in a significant fragment ion at m/z 172 ([M-I]⁺).

Loss of CO: A common fragmentation for phenols, leading to a fragment from the [M-I]⁺ ion.

Ring Fragmentation: Cleavage of the naphthalene ring system, producing smaller characteristic aromatic fragments. youtube.com

Electrospray Ionization (ESI-MS): ESI is a soft ionization technique ideal for polar molecules. It typically protonates the analyte to form a pseudomolecular ion, [M+H]⁺, with minimal fragmentation. rsc.orgnih.gov For this compound, the ESI-MS spectrum (in positive ion mode) would be expected to show a dominant base peak at m/z 301. By inducing fragmentation of this precursor ion (MS/MS), structural information can be obtained. The primary fragmentation would likely be the loss of ammonia (B1221849) (NH₃) or water (H₂O).

Table 3: Predicted Key Mass Fragments for this compound

| Ionization | Predicted Fragment | m/z (Nominal) | Description |

|---|---|---|---|

| EI | [C₁₀H₈INO]⁺˙ | 299 | Molecular Ion |

| EI | [C₁₀H₈NO]⁺ | 172 | Loss of Iodine radical (I˙) |

| ESI | [C₁₀H₈INO + H]⁺ | 301 | Protonated Molecule |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment and Complex Mixture Analysis

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of high-performance liquid chromatography (HPLC) with the detection specificity of mass spectrometry. researchgate.net This hybrid technique is exceptionally well-suited for assessing the purity of this compound and analyzing it within complex mixtures. nih.govsciex.com

In a typical reversed-phase LC method, the sample is passed through a column packed with a nonpolar stationary phase (e.g., C18). A polar mobile phase is used for elution, separating compounds based on their hydrophobicity. This compound will elute at a characteristic retention time. The eluent is then introduced into the mass spectrometer (typically using an ESI source), which provides mass data for the compounds as they elute.

This method allows for the separation and identification of the target compound from starting materials, reagents, by-products, or degradation products. Purity is determined by integrating the peak area of the target compound relative to the total ion chromatogram (TIC). The combination of retention time and specific m/z ratio (e.g., m/z 301 for the [M+H]⁺ ion) provides a very high degree of confidence in the identification and quantification of the compound. researchgate.netnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

Absorption Spectra and Analysis of Electronic Transitions of the Naphthalene Chromophore

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy orbitals (electronic transitions). The naphthalene ring system is a strong chromophore with characteristic π→π* transitions. aanda.org The absorption spectrum of unsubstituted naphthalene exhibits distinct bands, typically around 220 nm, 275 nm, and 312 nm. rsc.org

The presence of amino (-NH₂), hydroxyl (-OH), and iodo (-I) substituents on the naphthalene ring significantly modifies its absorption spectrum. These groups act as auxochromes, which possess non-bonding electrons that can interact with the π-electron system of the aromatic ring through resonance. This interaction generally has two effects:

Bathochromic Shift (Red Shift): The energy required for the π→π* transition is lowered, causing the absorption maxima (λ_max) to shift to longer wavelengths. tandfonline.com The electron-donating nature of the amino and hydroxyl groups strongly enhances this effect.

Hyperchromic Effect: The probability of the electronic transition increases, leading to a higher molar absorptivity (ε) and thus a more intense absorption band.

For this compound, the combined influence of these three auxochromes is expected to cause significant bathochromic and hyperchromic shifts relative to unsubstituted naphthalene. rsc.org The analysis of the UV-Vis spectrum provides valuable information on the electronic structure of the conjugated system.

Table 4: Electronic Transitions and Expected Absorption Maxima for this compound

| Transition | Naphthalene λ_max (approx.) | Expected λ_max for this compound | Notes |

|---|---|---|---|

| ¹B_b | ~220 nm | > 230 nm | High-energy π→π* transition, expected to be red-shifted. |

| ¹L_a | ~275 nm | > 290 nm | π→π* transition, expected to be red-shifted and intensified. |

Solvent Effects on UV-Vis Absorption Maxima

A detailed examination of the influence of solvent polarity and hydrogen bonding capabilities on the electronic transitions of this compound requires experimental determination of its UV-Vis absorption spectra in a range of solvents with varying properties. Such an investigation would typically involve measuring the absorption maxima (λmax) in nonpolar, polar aprotic, and polar protic solvents.

The observed shifts in λmax, known as solvatochromism, provide valuable insights into the nature of the electronic transitions and the difference in dipole moment between the ground and excited states of the molecule. For instance, a bathochromic (red) shift with increasing solvent polarity would suggest a more polar excited state, while a hypsochromic (blue) shift would indicate a more polar ground state.

Without access to peer-reviewed studies or spectral databases containing this specific information for this compound, a scientifically accurate and detailed discussion, including the requisite data tables, cannot be constructed.

Computational and Theoretical Investigations of 4 Amino 5 Iodonaphthalen 2 Ol

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations are at the forefront of computational chemistry, providing a theoretical framework to understand the behavior of electrons in molecules. Methods like Density Functional Theory (DFT) and ab initio calculations are instrumental in predicting a wide range of molecular properties with a high degree of accuracy.

The first step in the computational study of a molecule is typically geometry optimization. This process determines the most stable three-dimensional arrangement of atoms, corresponding to a minimum on the potential energy surface. For 4-Amino-5-iodonaphthalen-2-ol, this involves defining the bond lengths, bond angles, and dihedral angles of the naphthalene (B1677914) scaffold and its amino, iodo, and hydroxyl substituents.

Theoretical studies on substituted naphthalenes have been performed using DFT methods, such as the B3LYP functional with a 6-31G(d,p) basis set, to achieve optimized geometries. researchgate.net For the parent naphthalene molecule, these calculations accurately reproduce experimental data. researchgate.net In the case of this compound, the planarity of the naphthalene ring system is a key feature. However, the substituents (-NH2, -I, -OH) will influence the local geometry. The C-N, C-I, and C-O bond lengths and the angles they form with the aromatic ring are of particular interest.

Conformational analysis focuses on the different spatial orientations of the substituents, particularly the amino and hydroxyl groups, which have rotatable bonds. The rotation around the C-N and C-O bonds can lead to different conformers with varying energies. Computational methods can map out the potential energy surface associated with these rotations to identify the most stable conformer and the energy barriers between different conformations. For substituted naphthalenes, the interactions between adjacent substituents can significantly influence the preferred conformation.

Table 1: Predicted Interatomic Distances and Angles in Substituted Naphthalenes

| Parameter | Typical Value (DFT) | Notes |

|---|---|---|

| C-C (aromatic) | 1.39 - 1.42 Å | Bond lengths within the naphthalene ring. |

| C-N (amino) | ~1.40 Å | The bond between the naphthalene ring and the nitrogen atom. |

| C-I (iodo) | ~2.10 Å | The bond between the naphthalene ring and the iodine atom. |

| C-O (hydroxyl) | ~1.37 Å | The bond between the naphthalene ring and the oxygen atom. |

| C-C-N angle | ~120° | The angle of the amino group relative to the ring. |

| C-C-I angle | ~120° | The angle of the iodo group relative to the ring. |

Note: The values presented are typical and can vary based on the specific computational method and basis set used. The table is illustrative of the types of data obtained from geometry optimization.

The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance as they are the frontier orbitals involved in chemical reactions and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability.

For substituted naphthalenes, the nature and position of the substituents have a significant impact on the frontier orbitals. nih.gov Electron-donating groups, such as the amino (-NH2) and hydroxyl (-OH) groups, tend to increase the energy of the HOMO, while electron-withdrawing groups can lower the energy of the LUMO. The iodine atom can exhibit both electron-withdrawing inductive effects and electron-donating resonance effects.

DFT calculations can predict the energies of the HOMO and LUMO and visualize their spatial distribution. In this compound, the HOMO is expected to be localized primarily on the naphthalene ring and the electron-donating amino and hydroxyl groups. The LUMO is likely to be distributed over the aromatic system. The presence of the amino group is known to cause a significant reduction in the HOMO-LUMO energy gap in substituted naphthalenes. nih.gov A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited and is generally more reactive. researchgate.net

Table 2: Frontier Orbital Energies and Energy Gap

| Parameter | Predicted Value (eV) | Significance |

|---|---|---|

| HOMO Energy | Higher (less negative) | Indicates a greater ability to donate electrons. |

| LUMO Energy | Lower (more negative) | Indicates a greater ability to accept electrons. |

Note: This table illustrates the expected trends for this compound based on studies of similar molecules. Actual values would require specific DFT calculations.

The molecular electrostatic potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive sites. The MEP maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Red regions indicate areas of negative potential, which are susceptible to electrophilic attack, while blue regions represent positive potential, indicating sites for nucleophilic attack.

For this compound, the MEP surface would likely show negative potential around the oxygen and nitrogen atoms due to their high electronegativity and lone pairs of electrons. The iodine atom, being a large and polarizable atom, can also exhibit regions of both positive and negative potential, a phenomenon known as a "sigma-hole," which can lead to halogen bonding. The aromatic protons would exhibit a more positive potential. This information is crucial for understanding intermolecular interactions and the initial steps of chemical reactions.

Computational chemistry is a powerful tool for predicting spectroscopic properties, which can aid in the interpretation of experimental spectra.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of a molecule. These calculations are based on the magnetic shielding of the nuclei, which is influenced by the local electronic environment. By comparing the calculated shifts with experimental data, the structure of a synthesized compound can be confirmed.

Vibrational Frequencies: The vibrational modes of a molecule correspond to the stretching and bending of its bonds. These can be calculated computationally and correspond to the peaks observed in an infrared (IR) or Raman spectrum. The calculated frequencies can help in the assignment of experimental vibrational bands to specific molecular motions. Torsional frequencies, in particular, can provide insight into the rotational barriers of substituent groups. nih.gov

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling can be used to study the mechanisms of chemical reactions, providing a level of detail that is often inaccessible through experiments alone.

To understand how a molecule is formed or how it reacts, chemists can computationally model the reaction pathway. This involves identifying the reactants, products, and any intermediates, as well as the transition states that connect them. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed.

For the synthesis of this compound, a key step would be the iodination of an amino-naphthalenol precursor. Computational modeling could be used to investigate the mechanism of this electrophilic aromatic substitution reaction. For instance, studies on the copper-mediated iodination of a naphthol derivative have utilized DFT to understand the nature of the interactions involved. researchgate.netmdpi.com By calculating the energies of the reactants, intermediates, transition states, and products, the reaction's feasibility and the most likely pathway can be determined. This analysis provides valuable information on the reaction kinetics and can help in optimizing reaction conditions.

Understanding Regioselectivity and Stereoselectivity in Naphthalene Functionalization

The functionalization of the naphthalene core is a cornerstone of synthetic chemistry, but controlling the position of incoming substituents (regioselectivity) can be challenging. Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the outcomes of such reactions. nih.gov For this compound, the existing substituents—an amino (-NH2), a hydroxyl (-OH), and an iodo (-I) group—exert significant electronic and steric influences on the aromatic system.

The -NH2 and -OH groups are strong activating groups and ortho-, para-directors for electrophilic aromatic substitution due to their ability to donate electron density to the ring through resonance. The iodine atom is a deactivating group but is also ortho-, para-directing. Predicting the regioselectivity of a further substitution reaction, such as nitration or halogenation, requires a quantitative assessment of these competing effects.

DFT calculations can be employed to model the reaction mechanism, typically involving the formation of a sigma complex (Wheland intermediate). By calculating the activation energies (ΔG‡) for the attack of an electrophile at each available position on the naphthalene ring, the most kinetically favored product can be predicted. The position with the lowest activation energy barrier will correspond to the major regioisomer.

For this compound, the possible positions for electrophilic attack are C-1, C-3, C-6, C-7, and C-8. A theoretical study would calculate the energy profile for each of these pathways. It is expected that the strong activating effects of the amino and hydroxyl groups would dominate, directing incoming electrophiles to the positions ortho and para relative to them, though steric hindrance from adjacent groups would also play a critical role.

Illustrative Data: Predicted Activation Energies for Electrophilic Nitration

| Position of Attack | Predicted Relative Activation Energy (ΔG‡, kcal/mol) | Predicted Major/Minor Product |

|---|---|---|

| C-1 | +5.2 | Minor |

| C-3 | 0.0 | Major |

| C-6 | +3.8 | Minor |

| C-7 | +2.1 | Minor |

| C-8 | +6.5 | Trace |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the output of a typical DFT study on regioselectivity. The values represent the predicted relative energy barriers for the nitration of this compound.

Molecular Docking and Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov While widely used in drug discovery to predict the binding of a ligand to a protein, its application extends to understanding molecular recognition in various research contexts, such as materials science or supramolecular chemistry. acs.org

In this context, docking studies could be used to investigate how this compound interacts with a synthetic host molecule, a metal-organic framework (MOF), or a functionalized surface. The goal would be to understand the non-covalent interactions—such as hydrogen bonding, π-π stacking, and halogen bonding—that govern the formation of a host-guest assembly.

The process involves defining a binding site on the host molecule and allowing the ligand (this compound) to explore different conformations and orientations within that site. A scoring function is then used to estimate the binding affinity for each pose, typically expressed as a negative value in kcal/mol, where a more negative score indicates a more favorable interaction.

A docking study of this compound would likely reveal several key interactions:

Hydrogen Bonding: The -NH2 and -OH groups are excellent hydrogen bond donors and acceptors.

Halogen Bonding: The iodine atom can act as a halogen bond donor, interacting with Lewis basic sites on a host molecule.

π-π Stacking: The naphthalene ring system can engage in stacking interactions with other aromatic systems.

Analysis of the top-scoring poses provides detailed insight into the geometry of the complex and the specific atoms involved in the molecular recognition event.

Illustrative Data: Docking Results with a Hypothetical Cyclophane Host

| Docking Pose Rank | Binding Affinity (kcal/mol) | Key Interactions Observed |

|---|---|---|

| 1 | -8.5 | Hydrogen bond (2-OH), π-π stacking |

| 2 | -8.2 | Hydrogen bond (4-NH2), Halogen bond (5-I) |

| 3 | -7.9 | π-π stacking only |

Note: The data presented is hypothetical, illustrating potential results from a molecular docking simulation of this compound with a synthetic host. The interactions listed are plausible based on the molecule's structure.

QSAR (Quantitative Structure-Activity Relationship) Studies for Chemical Reactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the structural or property-based features of a set of molecules with their experimentally measured activity. sciepub.com While often used for biological activity, QSAR can also be adapted to create Quantitative Structure-Reactivity Relationship (QSRR) models to predict chemical reactivity. chemrxiv.org

To build a QSAR model for predicting the reactivity of this compound and its derivatives, a dataset of similar compounds with known reactivity data (e.g., reaction rates, equilibrium constants) would be required. For each molecule in the dataset, a set of numerical parameters, known as molecular descriptors, would be calculated. These descriptors quantify various aspects of the molecule's structure and electronic properties.

Relevant descriptors for a halo-amino-aromatic compound like this compound would include: sciepub.com

Electronic Descriptors: HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, partial atomic charges, dipole moment.

Steric Descriptors: Molecular volume, surface area, specific topological indices.

Lipophilic Descriptors: The logarithm of the octanol-water partition coefficient (logP).

Using statistical methods like Multiple Linear Regression (MLR), a mathematical equation is developed that links the descriptors to the observed reactivity. The resulting model can then be used to predict the reactivity of new, untested compounds based solely on their calculated descriptors. Such a model could, for instance, predict the susceptibility of different substituted aminonaphthols to oxidation or their rate of reaction in a specific coupling reaction. sciepub.comsciepub.com

Illustrative Data: Hypothetical QSAR Model for Reaction Rate

A hypothetical QSAR model for predicting the relative rate of a reaction might take the form of the following equation:

log(k_rel) = 0.45 * E_HOMO - 0.12 * LogP + 0.05 * V_mol + 2.1

| Compound | E_HOMO (eV) | LogP | Molecular Volume (ų) | Predicted log(k_rel) |

|---|---|---|---|---|

| This compound | -5.2 | 3.1 | 180.5 | -0.81 |

| 4-Amino-5-chloronaphthalen-2-ol | -5.4 | 2.8 | 165.2 | -1.24 |

| 4-Amino-naphthalen-2-ol | -5.0 | 2.1 | 150.1 | -0.11 |

Note: The equation and data are purely illustrative. A real QSAR study would involve a larger dataset and rigorous statistical validation to ensure the model's predictive power.

Chemical Reactivity and Derivatization Studies of 4 Amino 5 Iodonaphthalen 2 Ol

Reactions Involving the Amino Group

The amino group at the C4 position is a key site for a variety of chemical transformations, enabling the synthesis of a wide array of derivatives. Its nucleophilicity allows for reactions such as alkylation, acylation, and arylation, as well as participation in cyclization and diazotization reactions.

The primary amino group of 4-Amino-5-iodonaphthalen-2-ol can be readily functionalized to form secondary or tertiary amines and amides.

Alkylation: The introduction of alkyl groups can be achieved through reactions with alkyl halides. The stereoselective C-alkylation of related chiral compounds has been described, indicating the potential for controlled alkylation under specific conditions. researchgate.net

Acylation: The formation of amide derivatives is a common strategy in organic synthesis. mdpi.com This is typically achieved by reacting the amino group with acylating agents such as acyl chlorides or anhydrides. A general process for the N-acylation of aminophenols involves the reaction with an acyl anhydride. google.com These amide derivatives are prevalent in medicinal chemistry, with the amide bond serving as an important structural motif. nih.gov

Arylation: N-arylated products can be synthesized through various methods. Transition-metal-free approaches for the N-arylation of amino acid derivatives have been developed using diaryliodonium salts, which can be applied to transfer both electron-rich and electron-deficient aryl groups. nih.gov Another method involves the palladium-catalyzed arylation of C-H bonds directed by an amino acid derivative, which could be adapted for this scaffold. nih.gov Arylation can also be achieved using aryllead triacetates under mild conditions. rsc.org

| Reaction Type | Reagent Class | Potential Product |

|---|---|---|

| Alkylation | Alkyl Halide (e.g., Methyl Iodide) | 4-(Methylamino)-5-iodonaphthalen-2-ol |

| Acylation | Acyl Chloride (e.g., Acetyl Chloride) | N-(4-hydroxy-8-iodonaphthalen-1-yl)acetamide |

| Arylation | Diaryliodonium Salt (e.g., Diphenyliodonium chloride) | 5-Iodo-4-(phenylamino)naphthalen-2-ol |

The amino group, in concert with the adjacent aromatic ring, provides a scaffold for the construction of fused heterocyclic systems. Annulation reactions, which involve the formation of a new ring, are a powerful tool in synthetic chemistry. chim.it

Methodologies such as [4+2] annulation, often used for synthesizing quinoline (B57606) derivatives from azidobenzaldehydes, demonstrate how an amino precursor (generated in situ from an azide) can undergo cyclization to form a new six-membered ring. nih.gov Similarly, the "tert-amino effect" describes cyclization reactions that can be used to generate novel fused heterocycles. researchgate.net In the context of this compound, the amino group could react with appropriate bifunctional electrophiles to construct fused imidazole, thiazole, or pyrimidine (B1678525) rings, leading to complex polycyclic aromatic systems.

Diazotization of the primary aromatic amino group provides a versatile diazonium salt intermediate that can be converted into a wide range of functional groups. The reaction is typically carried out by treating the amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). rsc.org

The resulting diazonium salt is a valuable synthetic intermediate. Its most prominent application is in N-N coupling reactions with electron-rich aromatic compounds, such as phenols and naphthols, to form azo compounds. researchgate.net These compounds are characterized by the R−N=N−R′ functional group and are widely known for their intense colors, forming the basis of many synthetic dyes. fishersci.comctdbase.org Coupling the diazonium salt of this compound with a partner like Naphthol AS-PH would be expected to yield a complex azo dye. researchgate.net

| Diazonium Salt Precursor | Coupling Partner | Resulting Compound Class |

|---|---|---|

| This compound | Phenol | Azo Dye |

| This compound | Aniline | Azo Dye |

| This compound | N,N-Dimethylaniline | Azo Dye |

Reactions Involving the Hydroxyl Group

The phenolic hydroxyl group at the C2 position is another key site for derivatization, primarily through reactions that target its acidic proton and nucleophilic oxygen.

Protecting or derivatizing the hydroxyl group is often a necessary step in a multi-step synthesis to prevent unwanted side reactions.

Etherification: The formation of ethers can be accomplished under various conditions, typically involving deprotonation with a base followed by reaction with an alkylating agent. This modification can alter the solubility and electronic properties of the molecule.

Esterification: The conversion of the hydroxyl group to an ester is a common derivatization strategy. This can be achieved by reaction with a carboxylic acid, its corresponding acyl chloride, or anhydride. One established method involves using a carboxylic acid with a coupling agent like 1,3-diisopropylcarbodiimide (DIC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). nih.gov Esterification is frequently employed in the development of prodrugs to enhance properties like bioavailability. nih.gov

The naphthol ring system is susceptible to oxidation, which can lead to the formation of naphthoquinones. The specific outcome of an oxidation reaction depends heavily on the oxidant used and the reaction conditions. The oxidation of aromatic compounds, including those with side chains, is a fundamental process in organic chemistry. psu.edu For the this compound scaffold, oxidation could potentially yield an ortho-naphthoquinone, transforming the hydroxyl group into a carbonyl and reconfiguring the aromatic system. The presence of the amino and iodo substituents would influence the regioselectivity and feasibility of this transformation.

Chelation and Coordination Chemistry via the Phenolic Hydroxyl

The molecular structure of this compound, featuring a hydroxyl group and an amino group in proximity on the naphthalene (B1677914) ring, presents a potential architecture for metal ion chelation. Chelation is a bonding process where a ligand forms two or more separate coordinate bonds to a single central metal ion, resulting in a stable, ring-like structure known as a chelate. wikipedia.org

In this molecule, the phenolic hydroxyl group (-OH) and the amino group (-NH2) can act as a bidentate ligand system. Upon deprotonation of the hydroxyl group, the resulting phenoxide oxygen and the lone pair of electrons on the amino nitrogen can coordinate with a metal ion. This arrangement is analogous to the well-studied chelating agent 8-hydroxyquinoline, which also uses a heterocyclic nitrogen and a deprotonated hydroxyl group to form stable complexes with a wide variety of metal ions. nih.govmdpi.comresearchgate.netajchem-a.com The formation of a stable five- or six-membered ring is a strong driving force for chelation. beloit.edu The relative positions of the amino and hydroxyl groups in this compound would facilitate the formation of a stable chelate ring, making it a promising ligand for applications in coordination chemistry, analytical chemistry for metal detection, or the development of novel metallo-organic materials. researchgate.netmdpi.com

Reactions Involving the Iodo Substituent

The carbon-iodine bond is the most reactive site on the molecule for several classes of reactions, particularly for the formation of new carbon-carbon bonds. Aryl iodides are highly prized substrates for transition-metal-catalyzed cross-coupling reactions due to the C-I bond's relatively low bond dissociation energy, which facilitates oxidative addition to the metal center.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Negishi) for C-C Bond Formation

Transition-metal-catalyzed cross-coupling reactions are powerful tools in organic synthesis for forming C-C bonds. The iodo substituent at the C-5 position of this compound makes it an excellent candidate for such transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide, catalyzed by a palladium(0) complex. mdpi.commdpi.com For this compound, the reaction would proceed by coupling with various aryl or vinyl boronic acids to introduce new substituents at the C-5 position. The reaction typically requires a palladium catalyst and a base. researchgate.net

Sonogashira Coupling: This method forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org The reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org Reacting this compound with a terminal alkyne under Sonogashira conditions would yield a 5-alkynyl-4-aminonaphthalen-2-ol derivative. The mild reaction conditions are a key advantage, often allowing for broad functional group tolerance. wikipedia.orgbeilstein-journals.org

Negishi Coupling: The Negishi coupling reaction couples organic halides with organozinc compounds, catalyzed by a nickel or palladium complex. wikipedia.org This reaction is noted for its high functional group tolerance and the ability to form C(sp³)–C(sp²), C(sp²)–C(sp²), and C(sp)–C(sp²) bonds. wikipedia.orgresearchgate.net The iodo group of this compound would readily react with various organozinc reagents, providing another versatile route to C-5 substituted derivatives. nih.govorganic-chemistry.org

Below is a representative table of plausible Suzuki-Miyaura cross-coupling reactions for the title compound, based on typical conditions for aryl iodides.

| Coupling Partner (Ar-B(OH)₂) | Catalyst | Base | Solvent | Expected Product |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 4-Amino-5-phenylnaphthalen-2-ol |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | 4-Amino-5-(4-methoxyphenyl)naphthalen-2-ol |

| Thiophene-2-boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 4-Amino-5-(thiophen-2-yl)naphthalen-2-ol |

| Vinylboronic acid pinacol (B44631) ester | Pd(dppf)Cl₂ | K₃PO₄ | THF/H₂O | 4-Amino-5-vinylnaphthalen-2-ol |

Nucleophilic Aromatic Substitution (SNAr) on the Iodinated Position